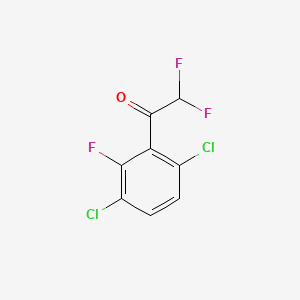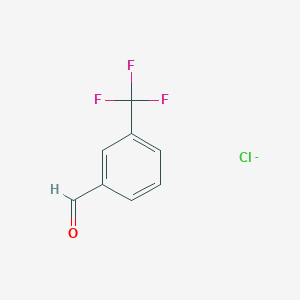
3-(Trifluoromethyl)benzaldehyde chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzaldehyde chloride is an organic compound with the molecular formula C8H5ClF3O. It is a derivative of benzaldehyde, where a trifluoromethyl group (-CF3) and a chloride group (-Cl) are attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzaldehyde chloride typically involves the chlorination of 3-(Trifluoromethyl)benzaldehyde. One common method includes the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it to 3-(Trifluoromethyl)benzyl alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR)
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)benzyl alcohol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
3-(Trifluoromethyl)benzaldehyde chloride is widely used in scientific research due to its versatile chemical properties:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzaldehyde chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The chloride group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
3-(Trifluoromethyl)benzaldehyde chloride is unique due to the presence of both trifluoromethyl and chloride groups, which impart distinct chemical reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various complex molecules, offering advantages over similar compounds that lack either the trifluoromethyl or chloride group .
Properties
Molecular Formula |
C8H5ClF3O- |
|---|---|
Molecular Weight |
209.57 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzaldehyde;chloride |
InChI |
InChI=1S/C8H5F3O.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;1H/p-1 |
InChI Key |
DSIXBSBVEBXDCC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


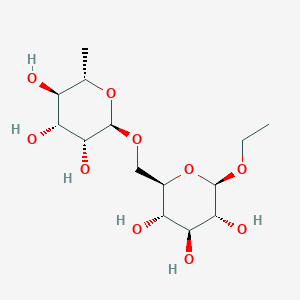
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
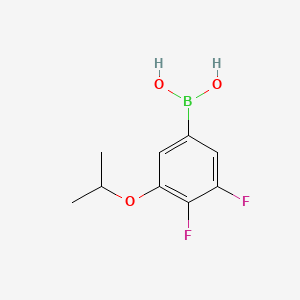
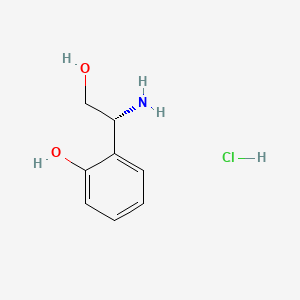

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)
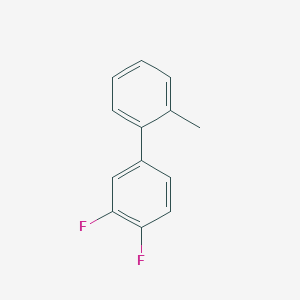
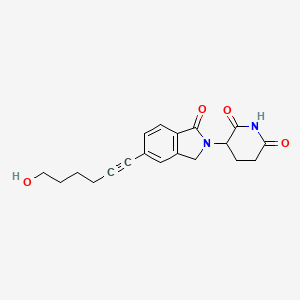
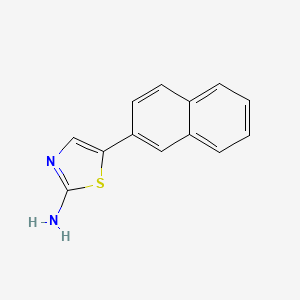
![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)
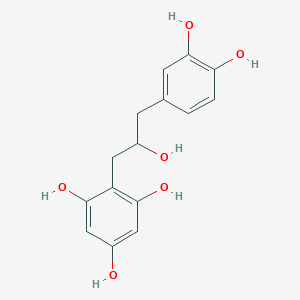
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
